2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide
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Overview
Description
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a chloro-substituted phenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-morpholinophenol. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to yield 2-chloro-4-morpholin-4-ylsulfonylphenol. Finally, the phenol derivative undergoes an etherification reaction with N-ethylacetamide under basic conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-morpholin-4-ylphenol
- 2-chloro-4-morpholin-4-ylsulfonylphenol
- N-ethyl-2-chloro-4-morpholin-4-ylsulfonylphenoxyacetamide
Uniqueness
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide is unique due to its combination of a chloro-substituted phenoxy group, a morpholine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-2-16-14(18)10-22-13-4-3-11(9-12(13)15)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBSBYGSDCOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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